molecular formula C15H14N2O B2735392 (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone CAS No. 953883-01-7

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone

Cat. No.: B2735392
CAS No.: 953883-01-7
M. Wt: 238.29
InChI Key: GCSCLVPNJOMLEA-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is an organic compound that features both an aminophenyl group and a dihydroindole moiety

Scientific Research Applications

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Future Directions

The future directions for this compound are not clear from the available resources. It’s possible that it is being studied for its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone typically involves the reaction of 4-aminobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-ethanone
  • (4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-propanone

Uniqueness

(4-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-aminophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSCLVPNJOMLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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